molecular formula C18H20N6O3S2 B2918267 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105226-22-9

2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2918267
CAS No.: 1105226-22-9
M. Wt: 432.52
InChI Key: SMCJONAEYQMXTA-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d]isoxazole moiety via a piperazine-acetyl spacer. The presence of the thioacetamide group enhances its ability to participate in hydrogen bonding and hydrophobic interactions, which may contribute to its biological activity .

Properties

IUPAC Name

2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-19-15(25)11-28-18-21-20-17(29-18)24-8-6-23(7-9-24)16(26)10-13-12-4-2-3-5-14(12)27-22-13/h2-5H,6-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCJONAEYQMXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity. The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, cell proliferation, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response.

Result of Action

Based on the known activities of similar compounds, it could potentially have effects such as reducing inflammation, inhibiting cell proliferation, killing or inhibiting the growth of microbes, inhibiting viral replication, modulating neuronal signaling, altering mood, and suppressing the immune response.

Biological Activity

The compound 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N6O4S2C_{22}H_{22}N_{6}O_{4}S_{2} with a molecular weight of 498.58 g/mol. The compound features a complex structure that includes a benzo[d]isoxazole moiety, a piperazine ring, and a thiadiazole component, contributing to its unique biological activity.

The primary mechanism of action for this compound involves its affinity for dopamine D3 receptors . Binding to these receptors can lead to either activation or blockade, which is significant in the treatment of various neurological disorders. The dopamine D3 receptor plays a crucial role in regulating smooth muscle contraction in blood vessels and the lower urinary tract.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and isoxazole exhibit notable antimicrobial properties . For instance, certain compounds derived from the thiadiazole scaffold have demonstrated activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL . The presence of the benzo[d]isoxazole moiety may enhance this activity through synergistic effects.

Anticancer Potential

Studies have shown that compounds containing both isoxazole and thiadiazole rings can exhibit anticancer properties . For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, revealing significant inhibition rates compared to standard treatments like doxorubicin . Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance cytotoxicity.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties . For instance, isoxazole derivatives have shown selective inhibition of COX-2 enzymes, which are pivotal in inflammatory pathways .

Case Studies

StudyFindings
Rajanarendar et al. (2015)Synthesized isoxazole derivatives with significant anti-inflammatory activity and selectivity towards COX-2 .
Malygin et al. (2020)Evaluated anticonvulsant activity of thiadiazole derivatives, finding enhanced effectiveness compared to traditional treatments .
Gowda et al. (2020)Reported on the antimicrobial efficacy of 1,3,4-thiadiazole derivatives against a range of pathogens .

Comparison with Similar Compounds

N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1, )

This analogue replaces the benzo[d]isoxazole and piperazine-acetyl groups with a trichloroethylamine substituent. Key differences include:

  • Molecular Weight : Compound 4.1 has a molecular weight of 383.69 g/mol (C12H13Cl3N4O2S), compared to the target compound’s higher molecular weight due to the benzo[d]isoxazole and piperazine components.
  • Synthetic Challenges : Compound 4.1 forms co-crystals with its thioacetamide derivative (4.1a) but resists isolation in pure form, highlighting the instability of thioacetamide intermediates in such systems .
  • Biological Relevance : While the target compound’s benzo[d]isoxazole moiety may confer neuroactivity (e.g., GABA modulation), Compound 4.1’s trichloroethyl group is associated with cytotoxic properties, as seen in related agrochemicals .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives ()

These derivatives feature a benzamide group instead of the thioacetamide-N-methyl linkage. Notable distinctions include:

  • Enzyme Inhibition : The benzamide derivatives exhibit acetylcholinesterase (AChE) inhibition (IC50 values: 0.8–12.3 µM), whereas the target compound’s benzo[d]isoxazole group may target different enzymes (e.g., kinases or GABA transaminases) .
  • Synthetic Flexibility : The piperidin-1-yl ethylthio spacer allows for easier functionalization, whereas the piperazine-acetyl group in the target compound introduces steric constraints .

Analogues with Varied Substituents on the Piperazine Ring

N-Methyl-2-((5-(4-(2-(m-Tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide ()

This compound substitutes the benzo[d]isoxazole with an m-tolyloxy group, resulting in:

Property Target Compound m-Tolyloxy Analogue (CAS 1105226-52-5)
Molecular Formula C19H21N5O3S2 (estimated) C18H23N5O3S2
Molecular Weight ~435.5 g/mol (estimated) 421.5 g/mol
Key Functional Groups Benzo[d]isoxazole m-Tolyloxy
Potential Bioactivity Neuroactivity (hypothetical) Likely anti-inflammatory or antimicrobial

The m-tolyloxy group enhances lipophilicity (logP ~2.8 vs.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C19H21N5O3S2 435.5 Benzo[d]isoxazole, thioacetamide 2.2
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) C12H13Cl3N4O2S 383.69 Trichloroethyl, phenyl 3.5
m-Tolyloxy Analogue (CAS 1105226-52-5) C18H23N5O3S2 421.5 m-Tolyloxy, thioacetamide 2.8

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